Molecular Weight Differentiation: +4.03 Da Mass Shift Enables Unambiguous MS Discrimination
Filgotinib‑d4 incorporates four deuterium atoms on the cyclopropane ring, substituting the four hydrogen atoms of the parent Filgotinib cyclopropane moiety [REFS‑1]. This results in a nominal mass increase of +4 Da and a monoisotopic mass increase of +4.03 Da (calculated: parent C₂₁H₂₃N₅O₃S MW = 425.51 g/mol; Filgotinib‑d4 C₂₁H₁₉D₄N₅O₃S MW = 429.53 g/mol) [REFS‑2]. In LC‑MS/MS analysis, this mass difference places the [M+H]⁺ precursor ion of Filgotinib‑d4 (m/z ≈ 430.5) at a distinct m/z channel from the analyte Filgotinib (m/z ≈ 426.5), enabling simultaneous detection without isotopic crossover interference [REFS‑3].
| Evidence Dimension | Molecular Weight (Monoisotopic) |
|---|---|
| Target Compound Data | 429.53 g/mol (C₂₁H₁₉D₄N₅O₃S) |
| Comparator Or Baseline | Filgotinib: 425.51 g/mol (C₂₁H₂₃N₅O₃S) |
| Quantified Difference | +4.03 Da |
| Conditions | Mass spectrometry; calculated from molecular formula |
Why This Matters
This mass difference is the fundamental basis for using Filgotinib‑d4 as a stable isotope‑labeled internal standard; without it, accurate quantification of Filgotinib in complex biological matrices is not possible using MS‑based methods.
- [1] Bertin Bioreagent. Filgotinib-d4 (CAT N°: 28875). Product Datasheet. View Source
- [2] GLPBIO. Filgotinib-d4. Product Information. View Source
